molecular formula C12H22ClN2+ B12808500 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride

Cat. No.: B12808500
M. Wt: 229.77 g/mol
InChI Key: OTCQGJASYOVVCB-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride is a quaternary ammonium compound with a pyridine ring

Preparation Methods

The synthesis of 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-aminopyridine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then quaternized with dimethyl sulfate to form the quaternary ammonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the quaternary ammonium group.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride involves its interaction with cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites on the membrane, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against bacterial cells, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride include other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, this compound may offer unique advantages in terms of its structural properties and potential applications. For example, its specific alkyl chain length and pyridine ring structure may confer enhanced antimicrobial activity or different solubility characteristics.

Properties

Molecular Formula

C12H22ClN2+

Molecular Weight

229.77 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride

InChI

InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;

InChI Key

OTCQGJASYOVVCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.Cl

Origin of Product

United States

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